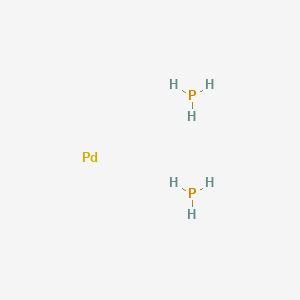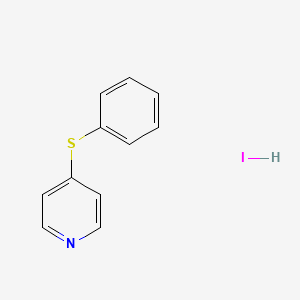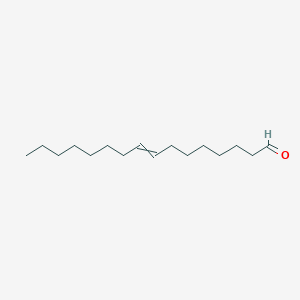
6-Quinolinol, 1,1'-dioxybis(1,2,3,4-tetrahydro-2,2,4-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Quinolinol, 1,1’-dioxybis(1,2,3,4-tetrahydro-2,2,4-trimethyl-) is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Quinolinol, 1,1’-dioxybis(1,2,3,4-tetrahydro-2,2,4-trimethyl-) typically involves multi-step organic reactions. One common method includes the reaction of 1,2,3,4-tetrahydroquinoline with specific reagents under controlled conditions to introduce the desired functional groups . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as l-proline .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-Quinolinol, 1,1’-dioxybis(1,2,3,4-tetrahydro-2,2,4-trimethyl-) undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
6-Quinolinol, 1,1’-dioxybis(1,2,3,4-tetrahydro-2,2,4-trimethyl-) has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Quinolinol, 1,1’-dioxybis(1,2,3,4-tetrahydro-2,2,4-trimethyl-) involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
6-Quinolinol, 1,1’-dioxybis(1,2,3,4-tetrahydro-2,2,4-trimethyl-) is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
75074-93-0 |
|---|---|
Molekularformel |
C24H32N2O4 |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
1-[(6-hydroxy-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)peroxy]-2,2,4-trimethyl-3,4-dihydroquinolin-6-ol |
InChI |
InChI=1S/C24H32N2O4/c1-15-13-23(3,4)25(21-9-7-17(27)11-19(15)21)29-30-26-22-10-8-18(28)12-20(22)16(2)14-24(26,5)6/h7-12,15-16,27-28H,13-14H2,1-6H3 |
InChI-Schlüssel |
GYNNVQGLFDBZSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(N(C2=C1C=C(C=C2)O)OON3C4=C(C=C(C=C4)O)C(CC3(C)C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


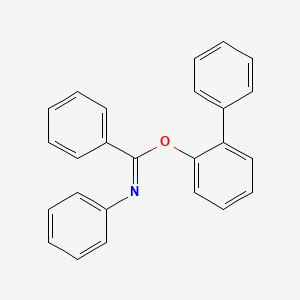
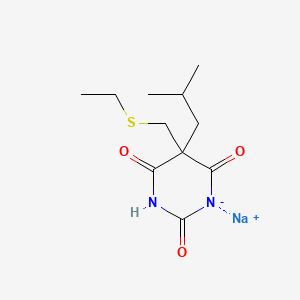
![3-[4-(Chloromethyl)phenyl]propan-1-ol](/img/structure/B14445695.png)
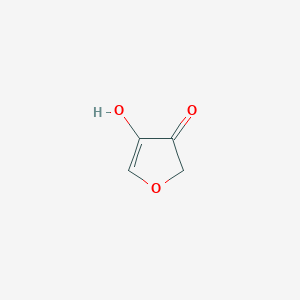

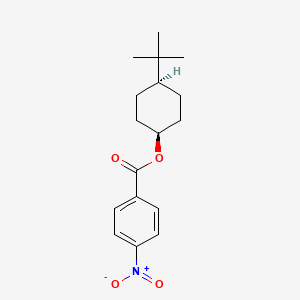
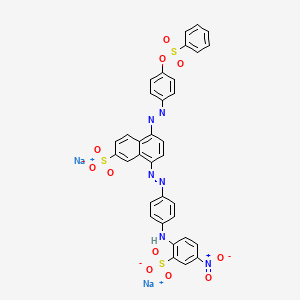
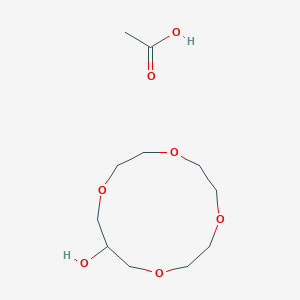
![3-(2-Methylbutoxy)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14445746.png)
![Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14445747.png)
![1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile](/img/structure/B14445762.png)
